(S)-3-(Thiophen-2-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Thiophen-2-yl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a thiophene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Thiophen-2-yl)morpholine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with morpholine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Thiophen-2-yl)morpholine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
(S)-3-(Thiophen-2-yl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (S)-3-(Thiophen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride
- (S)-6-(Propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-yl acetate hydrochloride
Uniqueness
(S)-3-(Thiophen-2-yl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and morpholine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H12ClNOS |
---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
(3S)-3-thiophen-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-10-4-3-9-7;/h1-2,5,7,9H,3-4,6H2;1H/t7-;/m0./s1 |
InChI Key |
FCIAQQUBRYIUHS-FJXQXJEOSA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CS2.Cl |
Canonical SMILES |
C1COCC(N1)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.